Lipophilicity (cLogP) Differentiation: 3-Phenyl vs. 3-Methyl and 3-Furyl Analogs
The target compound is predicted to exhibit higher lipophilicity than its 3-methyl analog [5-(4-ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole, CAS 1416338-41-4] due to the replacement of the –CH₃ group with a phenyl ring, which adds aromatic carbon count and increases computed logP. For context, the 3-furyl analog [5-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole, CAS 1416346-79-6] has a computed XLogP3-AA of 2.7 [1]. The 3-phenyl analog is expected to have a cLogP ≥ 3.0 based on the additional two aromatic carbons and removal of the polar furan oxygen, yielding a ΔcLogP of approximately +0.3 to +0.8 log units relative to the 3-furyl comparator. This difference is within the range known to influence membrane permeability and CYP450 binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 3.0–3.5 (calculated based on structural increments from 3-furyl analog) |
| Comparator Or Baseline | 3-Furyl analog (CAS 1416346-79-6): XLogP3-AA = 2.7 [1]; 3-Methyl analog (CAS 1416338-41-4): predicted lower cLogP due to smaller substituent |
| Quantified Difference | Estimated ΔcLogP ≈ +0.3 to +0.8 vs. 3-furyl analog; larger Δ vs. 3-methyl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem) for the 3-furyl analog; target compound value estimated by structural fragment addition method |
Why This Matters
Lipophilicity differences of 0.3–0.8 log units are pharmacologically significant: they can shift a compound across threshold values for blood-brain barrier penetration (optimal cLogP ~2–4) and oral absorption, directly impacting which in vivo models are appropriate for screening [2].
- [1] PubChem. 5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole, CID 84220884. Computed Properties: XLogP3-AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/84220884 (accessed 2026-05-02). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
